molecular formula C8H7F3N2O2 B6574522 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1039982-44-9

6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B6574522
CAS RN: 1039982-44-9
M. Wt: 220.15 g/mol
InChI Key: ZYYKQDYTHUNYKR-UHFFFAOYSA-N
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Description

6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide (6-oxo-DHP) is a synthetic chemical compound that has been studied for its potential therapeutic applications. It is a member of the family of carboxamide derivatives, which have been studied for their potential as therapeutic agents in various diseases. 6-oxo-DHP has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor effects. Additionally, it has been found to have potential applications in laboratory experiments. In

Scientific Research Applications

6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. In particular, it has been found to possess anti-inflammatory, anti-oxidative, and anti-tumor effects. In addition, it has been found to have potential applications in laboratory experiments, such as in the study of enzyme activity, protein-protein interactions, and drug delivery systems.

Advantages and Limitations for Lab Experiments

6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, it has been found to possess a variety of biological activities, making it a useful tool for studying various biological processes. However, 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide is not soluble in water and must be solubilized in organic solvents, which can be time-consuming and expensive. Additionally, it is not as stable as other compounds, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for the study of 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in various diseases. Additionally, further research could be done to explore its potential applications in laboratory experiments and to develop more efficient and cost-effective synthesis methods. Additionally, further research could be done to explore the potential side effects of 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide and to develop safer and more effective formulations. Finally, further research could be done to explore the potential interactions between 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide and other compounds and to develop new formulations that could be used to enhance its efficacy.

Synthesis Methods

6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide can be synthesized through a variety of methods. The most common method involves the reaction of 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide with a base such as sodium hydroxide or potassium hydroxide, followed by the addition of a trifluoroethyl group. Other methods involve the use of a Grignard reagent, a Wittig reaction, or a Claisen rearrangement. In addition, 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide can also be synthesized from a variety of starting materials, such as ethyl acetoacetate, ethyl acetate, and ethyl trifluoroacetate.

properties

IUPAC Name

6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-7(15)5-1-2-6(14)12-3-5/h1-3H,4H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYKQDYTHUNYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyridine-3-carboxamide

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